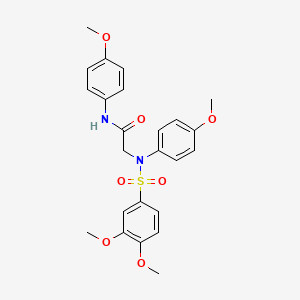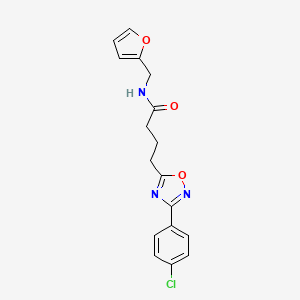![molecular formula C19H22N4O3 B7716577 methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)
methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate is a chemical compound that has been recently studied for its potential uses in scientific research. This compound has been found to have a variety of interesting properties that make it useful for a range of applications. In
Wissenschaftliche Forschungsanwendungen
Methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate has been found to have a variety of potential scientific research applications. One area of interest is in the field of cancer research, where this compound has been found to have anti-tumor properties. In addition, this compound has also been found to have potential uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
Target of Action
It is known that pyrazolo[3,4-b]quinoline derivatives are used as pharmaceutical agents and as inhibitors of oncogenic ras .
Mode of Action
It is known that the interaction of pyrazolo[3,4-b]quinoline derivatives with their targets often results in inhibition of the target’s function .
Biochemical Pathways
It is known that pyrazolo[3,4-b]quinoline derivatives can affect various biochemical pathways due to their broad range of biological activities .
Result of Action
It is known that pyrazolo[3,4-b]quinoline derivatives can have various effects at the molecular and cellular level, including antiviral, antimalarial, and serum cholesterol-lowering activity .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. In addition, this compound is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may limit its potential uses in certain areas of research.
Zukünftige Richtungen
There are many potential future directions for research involving methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate. One area of interest is in the development of new cancer therapies that target the enzymes inhibited by this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of neurodegenerative diseases. Other potential future directions include the development of new synthetic methods for this compound and the exploration of its potential uses in other areas of research, such as inflammation and oxidative stress.
Synthesemethoden
Methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate can be synthesized using a variety of methods. One common method involves the reaction of 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with methyl 4-aminobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard methods such as column chromatography.
Eigenschaften
IUPAC Name |
methyl 4-[[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-12(2)11-23-19-14(10-13-6-4-5-7-15(13)20-19)18(22-23)21-16(24)8-9-17(25)26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMXPVCZACJKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7716539.png)



![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)






